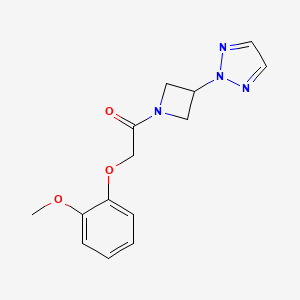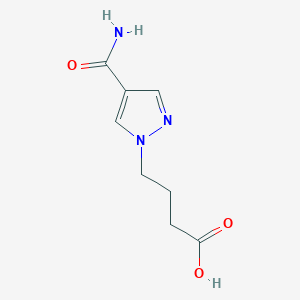
4-(4-Carbamoylpyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Carbamoylpyrazol-1-yl)butanoic acid, also known as CPPB, is a chemical compound that has been widely used in scientific research. CPPB is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release.
作用機序
4-(4-Carbamoylpyrazol-1-yl)butanoic acid acts as an agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of neurotransmitter release, particularly glutamate, which is the primary excitatory neurotransmitter in the brain. This results in a decrease in neuronal excitability and a reduction in the risk of excitotoxicity.
Biochemical and Physiological Effects
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has also been shown to increase the levels of cAMP response element-binding protein (CREB), which is a transcription factor that is involved in the regulation of gene expression in neurons.
実験室実験の利点と制限
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has several advantages for lab experiments. It is a highly selective agonist of mGluR4, which allows for the specific activation of this receptor without affecting other receptors. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid is also stable and can be stored for long periods of time without degradation. However, 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has some limitations for lab experiments. It is relatively expensive and may not be readily available in some labs. Additionally, the effects of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid may vary depending on the experimental conditions and the specific cell or tissue type being studied.
将来の方向性
There are several future directions for the use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid in scientific research. One area of interest is the potential use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Another area of interest is the role of mGluR4 in the regulation of pain and inflammation, which could have implications for the development of new analgesic and anti-inflammatory drugs. Additionally, the use of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid in combination with other drugs or therapies could lead to new insights into the mechanisms of action of these treatments.
合成法
The synthesis of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid involves a series of chemical reactions starting from 4-bromo-1-butanol, which is reacted with hydrazine hydrate to form 4-hydrazinylbutan-1-ol. This compound is then reacted with 4-(chlorocarbonyl)pyrazole to form 4-(4-Carbamoylpyrazol-1-yl)butanoic acid. The synthesis of 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been optimized to produce high yields with high purity.
科学的研究の応用
4-(4-Carbamoylpyrazol-1-yl)butanoic acid has been extensively used in scientific research to study the role of mGluR4 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, stroke, and traumatic brain injury. 4-(4-Carbamoylpyrazol-1-yl)butanoic acid has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
特性
IUPAC Name |
4-(4-carbamoylpyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c9-8(14)6-4-10-11(5-6)3-1-2-7(12)13/h4-5H,1-3H2,(H2,9,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUPUXGHRARBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCCC(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-3,5-diphenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]pyrazole](/img/structure/B2463417.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2463418.png)



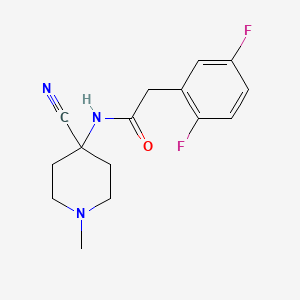
![(3-Methylbutan-2-yl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2463428.png)
![2-(5-(4-Bromophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2463429.png)
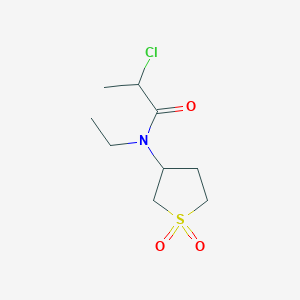
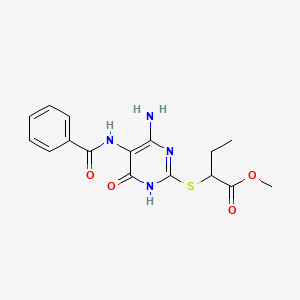
![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2463434.png)

![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2463437.png)
